6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione

Description

Properties

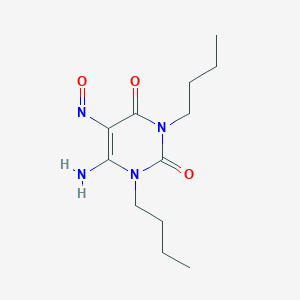

IUPAC Name |

6-amino-1,3-dibutyl-5-nitrosopyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3/c1-3-5-7-15-10(13)9(14-19)11(17)16(12(15)18)8-6-4-2/h3-8,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMMTJQTHPZPJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=O)N(C1=O)CCCC)N=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327699 |

Source

|

| Record name | NSC677538 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132716-86-0 |

Source

|

| Record name | NSC677538 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-1,3-DIBUTYL-5-NITROSOURACIL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, a key chemical intermediate. The synthesis is presented as a robust two-stage process, commencing with the formation of the 6-amino-1,3-dibutyluracil precursor via condensation, followed by a highly efficient and regioselective nitrosation at the C-5 position. This document elucidates the underlying chemical principles, explains the causality behind experimental choices, and furnishes detailed, field-proven protocols. The target audience includes researchers, chemists, and professionals in drug development and fine chemical synthesis who require a practical, in-depth understanding of this manufacturing process.

Introduction: Significance and Synthetic Strategy

6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione (CAS No: 132716-86-0) is a substituted uracil derivative characterized by its violet solid appearance.[1] Its primary significance lies in its role as a crucial precursor for the synthesis of more complex heterocyclic compounds, particularly disubstituted xanthine derivatives, which are a class of molecules with considerable pharmacological relevance.[1][2]

The synthesis of this target molecule is logically approached in two distinct steps:

-

Precursor Synthesis : Construction of the core heterocyclic structure, 6-Amino-1,3-dibutyluracil, from acyclic starting materials.

-

Regioselective Nitrosation : Introduction of the nitroso functional group (-N=O) onto the C-5 position of the pyrimidinedione ring.

This guide will detail an optimized and high-yield pathway, focusing on a modern protocol that circumvents the formation of troublesome byproducts associated with older methods, ensuring a final product of high purity.[2]

Part I: Synthesis of Precursor: 6-Amino-1,3-dibutyluracil

The foundational step in this pathway is the construction of the 6-aminouracil ring system. This is classically achieved through the condensation of a disubstituted urea with a reactive three-carbon component, such as cyanoacetic acid.[2]

Reaction Principle & Causality

The reaction involves the condensation of 1,3-dibutylurea with cyanoacetic acid. This method is a variation of the Traube purine synthesis, a well-established route for creating pyrimidine rings.[2] The cyano group is critical, as it activates the adjacent methylene group for condensation and ultimately participates in the cyclization to form the 6-amino functionality. The use of a condensing agent and subsequent heating facilitates the necessary dehydration and ring closure steps. The overall process transforms simple, linear precursors into the stable heterocyclic core required for the subsequent nitrosation step.

Experimental Workflow: Precursor Synthesis

Caption: Workflow for the synthesis of the 6-aminouracil precursor.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for 6-aminouracil synthesis.[2][3]

-

Setup : In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, combine 1,3-dibutylurea and a molar equivalent of cyanoacetic acid in a suitable solvent.

-

Condensation : Add a condensing agent, such as acetic anhydride, to the mixture.

-

Cyclization : Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up : Cool the mixture to room temperature. If a precipitate forms, it is collected by filtration. The crude product may be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield pure 6-Amino-1,3-dibutyluracil.

Part II: Nitrosation of 6-Amino-1,3-dibutyluracil

This second stage is the critical transformation that yields the final product. It involves an electrophilic substitution reaction on the electron-rich pyrimidinedione ring.

Mechanistic Deep Dive & Experimental Rationale

The nitrosation of 6-aminouracils is a well-documented reaction.[2] The key to its success and high regioselectivity lies in the electronic properties of the substrate and the choice of reaction medium.

-

Activation of the Nitrosating Agent : The reaction is conducted in a carboxylic acid medium, such as formic acid.[2] This acidic environment protonates the nitrite ion (from sodium nitrite), forming nitrous acid (HNO₂). Further protonation generates the highly electrophilic nitrosonium ion (NO⁺) or its carriers, which are the active nitrosating species.[4]

-

Regioselectivity at C-5 : The 6-aminouracil structure possesses a highly nucleophilic C-5 position. This is a consequence of the powerful electron-donating effect of the amino group at C-6, which enriches the C-5 position with electron density via resonance. This inherent nucleophilicity directs the electrophilic nitrosonium ion to attack the C-5 carbon exclusively, preventing reaction at the amino group itself.[5]

-

Superiority of the Method : An improved procedure utilizes a medium predominantly composed of a water-soluble carboxylic acid (e.g., 50% formic acid).[2] This method is superior to older techniques that employed more dilute aqueous acid solutions. The concentrated acidic medium ensures efficient generation of the nitrosating agent and provides a solvent system in which the reactants are at least partially soluble, leading to faster reaction times (<90 minutes), nearly quantitative yields, and a product of high purity that often requires no further purification. This avoids the formation of byproducts that complicate downstream processing.[2]

Experimental Workflow: Nitrosation

Caption: Workflow for the nitrosation of the 6-aminouracil precursor.

Detailed Experimental Protocol

This protocol is adapted directly from the optimized procedure described in patent DE4123472A1.[2]

-

Dissolution : At room temperature, dissolve 253 g of 6-Amino-1,3-n-dibutyl-uracil in 4 L of 50% (vol/vol) formic acid.

-

Cooling : Cool the resulting solution to 10°C in an ice bath.

-

Nitrite Addition : Over a period of 20 minutes, add a solution of 78 g of sodium nitrite in 117 g of water. The rate of addition should be controlled to ensure the internal temperature of the reaction solution does not exceed 30°C.

-

Precipitation & Isolation : After the addition is complete, cool the mixture to 20°C. The violet nitroso compound precipitates from the solution.

-

Filtration and Drying : Collect the product by filtration and dry it under reduced pressure at room temperature.

Data Summary: Quantitative Parameters

| Parameter | Value | Reference |

| Starting Material | 253 g (6-Amino-1,3-n-dibutyl-uracil) | [2] |

| Nitrosating Agent | 78 g Sodium Nitrite in 117 g Water | [2] |

| Solvent | 4 L of 50% (vol/vol) Formic Acid | [2] |

| Reaction Temperature | 10°C to 30°C | [2] |

| Reaction Time | < 90 minutes | [2] |

| Product Yield | 99% | [2] |

| Product Purity | >99% (by TLC) | [2] |

Overall Synthesis Pathway

The complete, two-step synthesis provides an efficient and high-yield route to the target compound from basic starting materials.

Caption: Complete two-step synthesis pathway.

Conclusion

The synthesis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is reliably achieved through a two-step process involving the initial formation of a 6-aminouracil precursor, followed by a highly efficient and regioselective nitrosation. The key to the process's success is the use of a carboxylic acid medium for the nitrosation step, which ensures a high yield (>99%) and exceptional purity, obviating the need for complex purification steps. This robust and scalable pathway provides a dependable source of this valuable intermediate for applications in pharmaceutical and fine chemical manufacturing.

References

- Bardagı, A., & Rossi, R. A. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET.

-

Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (n.d.). MDPI. Retrieved from [Link]

-

6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. (n.d.). precisionFDA. Retrieved from [Link]

-

6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. (n.d.). PubChem. Retrieved from [Link]

- DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. (n.d.). Google Patents.

-

Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. (2008). ResearchGate. Retrieved from [Link]

-

Al-Huniti, M. H., et al. (2023). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. NIH. Retrieved from [Link]

-

2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-5-nitroso-. (n.d.). EPA. Retrieved from [Link]

-

Reactions of N-heteroaromatic bases with nitrous acid. Part 6. Kinetics of the nitrosation of 2- and 4-methylaminopyridine and their 1-oxide derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

-

Barbituric acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). PubMed Central. Retrieved from [Link]

-

Ampornpisist, N., et al. (2021). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. PMC - NIH. Retrieved from [Link]

- CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil. (n.d.). Google Patents.

-

diaminouracil hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- CN101190898B - Preparation method for 1.3-dimethylbarbituric acid. (n.d.). Google Patents.

-

DiBAC4(3) [Bis-(1,3-dibutylbarbituric acid)trimethine oxonol] UltraPure Grade - 25 mg. (n.d.). Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]

- 3. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]

- 4. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-amino-1,3-dibutyl-5-nitrosouracil

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: Navigating a Data-Scarce Landscape

Molecular Identity and Structural Context

6-amino-1,3-dibutyl-5-nitrosouracil belongs to the family of 5-nitrosouracils, which are derivatives of the pyrimidine base, uracil. These compounds are of significant interest as versatile intermediates in the synthesis of various pharmacologically important molecules, including purine derivatives.[1] The core structure features a uracil ring N-substituted at positions 1 and 3 with butyl chains, an amino group at position 6, and a crucial nitroso group at position 5. The electron-withdrawing nature of the nitroso group is a key determinant of the molecule's reactivity.

| Identifier | Predicted Data for 6-amino-1,3-dibutyl-5-nitrosouracil |

| IUPAC Name | 6-amino-1,3-dibutyl-5-nitrosopyrimidine-2,4(1H,3H)-dione |

| Molecular Formula | C12H20N4O3 |

| Molecular Weight | 268.31 g/mol |

| Canonical SMILES | CCCCN1C(=C(C(=O)N(C1=O)CCCC)N=O)N |

Synthesis Pathway: Nitrosation of the Uracil Precursor

The most established route for synthesizing 5-nitrosouracils is the nitrosation of the corresponding 6-aminouracil precursor.[1] This reaction is typically performed in an acidic medium using a nitrosating agent like sodium nitrite. The acid facilitates the in-situ formation of nitrous acid (HONO), the active nitrosating species.

Conceptual Experimental Workflow: Synthesis

Caption: A typical workflow for determining the kinetic solubility of a compound.

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and confirmation. While spectra for the dibutyl derivative are unavailable, the key chromophores and functional groups are shared with its analogs, allowing for predictable spectral features.

-

UV-Vis Spectroscopy: The nitroso-uracil core constitutes a chromophore that will absorb in the UV-visible range. The exact λmax may shift slightly due to the electronic effects of the butyl groups, but the overall spectral shape should be similar to the dimethyl analog.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretches of the amino group, C=O stretches of the uracil ring, and the N=O stretch of the nitroso group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the protons of the two distinct butyl chains will be present, along with a signal for the NH₂ protons.

-

¹³C NMR: Resonances for the carbonyl carbons, the olefinic carbons of the uracil ring, and the four distinct carbons of the butyl chains are expected.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C12H20N4O3) would be the primary identifier. Fragmentation patterns would likely involve the loss of the nitroso group and cleavage of the butyl chains.

Safety and Handling

While specific toxicity data for 6-amino-1,3-dibutyl-5-nitrosouracil is not available, data from related compounds suggests that it should be handled with care. The analogous compound, 6-amino-5-nitrosouracil, is classified as a skin and eye irritant and may cause respiratory irritation. [2]The dimethyl derivative is suspected of causing cancer. [3]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of 6-amino-1,3-dibutyl-5-nitrosouracil, constructed from the established data of its close chemical relatives. The provided experimental protocols offer a clear path for the empirical validation of these predicted properties. As this molecule and its derivatives are explored for potential applications in medicinal chemistry and materials science, the systematic characterization outlined herein will be a critical first step in unlocking their full potential. The synthesis and subsequent detailed analysis of the dibutyl derivative are strongly encouraged to move from predictive knowledge to established fact.

References

- Google Patents. (n.d.). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.

-

ResearchGate. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-5-nitrosouracil. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-1,3-dimethyl-5-nitrosouracil. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]

-

GSRS. (n.d.). 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 6-Amino-1,3-dipropyl-5-nitrosouracil. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of CAS 132716-86-0

This whitepaper provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic process of elucidating the chemical structure of the compound registered under CAS number 132716-86-0. Through a combination of modern spectroscopic techniques and logical data interpretation, we will navigate the path from an unknown sample to a fully characterized molecule.

Introduction: The Analytical Challenge

The compound, identified as 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, presents a unique set of structural features that are amenable to elucidation by a suite of well-established analytical methods.[1][2][3][4] With a molecular formula of C12H20N4O3, this molecule contains a substituted pyrimidinedione core, which is a common scaffold in various biologically active compounds.[1] The presence of two butyl chains, an amino group, and a nitroso group offers distinct spectroscopic handles for unambiguous identification. This guide will detail the integrated analytical workflow required to confirm this structure, emphasizing the "why" behind each experimental choice.

Part 1: Foundational Analysis - Unveiling the Molecular Blueprint

The initial step in any structure elucidation is to determine the molecular formula and key structural fragments. High-resolution mass spectrometry (HRMS) is the cornerstone of this phase.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer for optimal mass accuracy.

-

Ionization: Employ electrospray ionization (ESI) in both positive and negative ion modes to ensure the detection of the molecular ion.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.

Expected Results & Interpretation:

In positive ion mode, the expected protonated molecule [M+H]+ would have a monoisotopic mass of 269.1608. The high-resolution data allows for the confident determination of the elemental composition, C12H21N4O3+, which directly leads to the neutral molecular formula of C12H20N4O3.[1]

| Parameter | Expected Value |

| Molecular Formula | C12H20N4O3 |

| Molecular Weight | 268.31 g/mol [3] |

| Monoisotopic Mass | 268.1535 u[1][4] |

| [M+H]+ (Positive ESI) | 269.1608 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

To gain insight into the connectivity of the molecule, tandem mass spectrometry (MS/MS) is performed on the protonated molecular ion.

Protocol:

-

Precursor Selection: Isolate the [M+H]+ ion (m/z 269.16) in the ion trap or quadrupole.

-

Fragmentation: Subject the isolated ion to collision-induced dissociation (CID) with a neutral gas (e.g., nitrogen or argon).

-

Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.

Interpretation:

The fragmentation pattern will reveal the loss of the butyl chains and other characteristic fragments of the pyrimidinedione ring. This provides initial evidence for the presence of these structural motifs.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. A combination of 1D and 2D NMR experiments will be employed.

Workflow for NMR Analysis

Caption: Integrated workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

Predicted ¹H NMR Data (in CDCl3):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-8.0 | br s | 2H | -NH2 |

| ~3.9-4.1 | t | 4H | N-CH2- (x2) |

| ~1.5-1.7 | m | 4H | N-CH2-CH2- (x2) |

| ~1.3-1.5 | m | 4H | -CH2-CH3 (x2) |

| ~0.9-1.0 | t | 6H | -CH3 (x2) |

Rationale: The two butyl chains are chemically equivalent due to the symmetry of the core structure. The amino protons are expected to be broad due to quadrupole broadening and exchange. The methylene groups of the butyl chains will exhibit distinct signals with characteristic splitting patterns.

¹³C NMR Spectroscopy

Protocol:

-

Data Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling.

Predicted ¹³C NMR Data (in CDCl3):

| Chemical Shift (ppm) | Assignment |

| ~160-165 | C=O (x2) |

| ~150-155 | C-NH2 |

| ~110-120 | C-N=O |

| ~40-45 | N-CH2- (x2) |

| ~30-35 | N-CH2-CH2- (x2) |

| ~19-22 | -CH2-CH3 (x2) |

| ~13-15 | -CH3 (x2) |

Rationale: The chemical shifts of the carbonyl carbons and the carbons of the pyrimidine ring are characteristic. The four carbons of each butyl chain will be resolved.

2D NMR for Connectivity Confirmation

-

COSY (Correlation Spectroscopy): This experiment will establish the proton-proton coupling network within the butyl chains, confirming the -CH2-CH2-CH2-CH3 connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the N-CH2 protons and the carbonyl carbons will confirm the attachment of the butyl chains to the nitrogen atoms of the pyrimidinedione ring.

Part 3: Final Structure Confirmation and Data Archiving

The culmination of the HRMS and multidimensional NMR data provides a self-validating system for the proposed structure of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. The logical consistency between the molecular formula, the fragmentation pattern, and the intricate network of NMR correlations provides a high degree of confidence in the final structure.

Logical Flow for Structure Verification

Caption: The logical convergence of analytical data to confirm the final structure.

Conclusion

The structure elucidation of CAS 132716-86-0 is a systematic process that relies on the synergistic application of mass spectrometry and NMR spectroscopy. By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the structure of this and other related small molecules. This rigorous approach ensures the scientific integrity of the data and provides a solid foundation for further research and development activities.

References

-

Veeprho. (n.d.). 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]

- Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ChemHelpASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione

Authored by: A Senior Application Scientist

Introduction

6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative characterized by the presence of a nitroso group.[1][2] This compound, with the CAS number 132716-86-0 and a molecular weight of 268.31 g/mol , is recognized as an N-nitroso derivative of a secondary amine.[1] It serves as a highly characterized reference material in the pharmaceutical industry for analytical method development, validation, and quality control, particularly in the monitoring of nitrosamine impurities.[1] Given the regulatory scrutiny of nitrosamines, a robust and reliable analytical methodology for their detection and characterization is paramount. This guide provides a comprehensive overview of the mass spectrometric analysis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, detailing the underlying principles, experimental protocols, and data interpretation.

Physicochemical Properties

A thorough understanding of the analyte's properties is crucial for method development. Key physicochemical data for 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione are summarized below.

| Property | Value | Source |

| CAS Number | 132716-86-0 | [1][3] |

| Molecular Formula | C12H20N4O3 | [1] |

| Molecular Weight | 268.31 g/mol | [1] |

| IUPAC Name | 6-amino-1,3-dibutyl-5-nitrosopyrimidine-2,4-dione | [1] |

Mass Spectrometry: A Strategic Approach

Mass spectrometry is the analytical technique of choice for the sensitive and specific detection of N-nitroso compounds.[4][5] The selection of the ionization source and mass analyzer is critical and depends on the analyte's properties and the analytical objectives. For 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) approaches can be considered.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of moderately polar and thermally labile compounds, which is often the case for nitrosamines.

Ionization Techniques:

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules.[6] For the target analyte, positive ion mode ESI is expected to be efficient, leading to the formation of the protonated molecule [M+H]+.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for less polar compounds. It can also generate the protonated molecule [M+H]+.

Mass Analyzer:

-

Triple Quadrupole (QqQ) Mass Spectrometer: A triple quadrupole instrument is ideal for quantitative analysis due to its high sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode.[7]

-

High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, Q-TOF): HRMS provides high mass accuracy, which is invaluable for unequivocal identification and structural elucidation by determining the elemental composition of the parent and fragment ions.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the analysis of volatile and thermally stable nitrosamines. However, derivatization may be necessary for less volatile compounds.

Ionization Technique:

-

Electron Ionization (EI): EI is a hard ionization technique that produces extensive fragmentation, providing a characteristic mass spectrum that can be used for library matching and structural confirmation.[9][10] A reduced electron energy (e.g., 40 eV) can be used to increase the abundance of the molecular ion.[7]

Experimental Workflow

A robust and reproducible workflow is essential for accurate and reliable results. The following diagram illustrates a typical workflow for the LC-MS analysis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione.

Caption: A typical experimental workflow for the LC-MS analysis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione.

Detailed Experimental Protocols

LC-MS/MS Method

1. Standard Preparation:

- Prepare a stock solution of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione at a concentration of 1 mg/mL in methanol.

- Perform serial dilutions with a suitable solvent mixture (e.g., 50:50 methanol:water) to prepare working standards for calibration.

2. Sample Preparation:

- Accurately weigh the sample and dissolve it in a known volume of the dilution solvent to achieve a target concentration within the calibration range.

- Vortex and sonicate to ensure complete dissolution.

- Filter the sample through a 0.22 µm syringe filter prior to injection.

3. Liquid Chromatography Parameters:

| Parameter | Recommended Setting |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

4. Mass Spectrometry Parameters (Positive ESI):

| Parameter | Recommended Setting |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Fragmentation Analysis and Structural Elucidation

The fragmentation pattern of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is expected to be influenced by both the pyrimidine core and the nitroso group. Based on the known fragmentation of related compounds, the following pathways are proposed.[11][12][13]

Proposed Fragmentation Pathways:

Sources

- 1. veeprho.com [veeprho.com]

- 2. CAS 89073-60-9: 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,… [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. osti.gov [osti.gov]

- 5. Determination of N-nitroso compounds by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. article.sapub.org [article.sapub.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 6-amino-1,3-dibutyl-5-nitrosouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-1,3-dibutyl-5-nitrosouracil is a derivative of uracil, a fundamental component of nucleic acids. The introduction of amino, nitroso, and butyl groups to the uracil core significantly alters its chemical properties and potential biological activity, making it a molecule of interest in medicinal chemistry and drug development. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by probing its vibrational modes. This guide offers a detailed exploration of the IR spectroscopic analysis of 6-amino-1,3-dibutyl-5-nitrosouracil, providing insights into its structural characterization.

The Significance of Structural Elucidation

A thorough understanding of the molecular structure of 6-amino-1,3-dibutyl-5-nitrosouracil is paramount for predicting its reactivity, understanding its mechanism of action, and guiding further derivatization in drug discovery programs. IR spectroscopy is a cornerstone of this structural elucidation, offering definitive evidence for the presence of key functional groups. The vibrational frequencies observed in an IR spectrum are directly related to the bond strengths and masses of the atoms involved, providing a detailed picture of the molecular architecture.[1][2]

Core Principles of Infrared Spectroscopy

Covalent bonds within a molecule are not static; they are in a constant state of vibration, undergoing stretching and bending motions at specific quantized frequencies.[1] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational frequencies, provided that the vibration leads to a change in the molecule's dipole moment.[1] An IR spectrum is a plot of this absorption, typically with wavenumber (cm⁻¹) on the x-axis and transmittance or absorbance on the y-axis.

The spectrum is generally divided into two main regions:

-

Functional Group Region (4000-1500 cm⁻¹): This region is characterized by absorptions from specific functional groups and is instrumental in identifying the key chemical moieties within a molecule.[3]

-

Fingerprint Region (1500-400 cm⁻¹): This area contains a complex pattern of absorptions that are unique to the molecule as a whole, arising from the combination of various stretching and bending vibrations.[3][4]

Experimental Protocol: Acquiring the IR Spectrum

The quality and interpretability of an IR spectrum are highly dependent on proper sample preparation and data acquisition.

Sample Preparation: The KBr Pellet Method

For solid samples like 6-amino-1,3-dibutyl-5-nitrosouracil, the potassium bromide (KBr) pellet technique is a widely used and reliable method.[5]

Rationale: KBr is transparent to infrared radiation and serves as an inert matrix to disperse the sample, minimizing scattering effects and producing a high-quality spectrum.[5]

Step-by-Step Protocol:

-

Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the 6-amino-1,3-dibutyl-5-nitrosouracil sample.[5] This ensures a homogenous mixture and reduces particle size to minimize light scattering.

-

Mixing: Add 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and thoroughly mix with the ground sample.[5] The high ratio of KBr to sample is crucial for creating a transparent pellet.

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[5] A clear pellet indicates good mixing and pressing, which is essential for optimal spectral quality.

-

Analysis: Carefully place the KBr pellet into the sample holder of the FTIR spectrometer for analysis.[5]

Alternative Sample Preparation: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal to no sample preparation.[6]

Rationale: In ATR-FTIR, the IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample placed in direct contact with the crystal.[6]

Step-by-Step Protocol:

-

Crystal Cleaning: Ensure the ATR crystal surface is meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried completely.

-

Sample Application: Place a small amount of the solid 6-amino-1,3-dibutyl-5-nitrosouracil sample directly onto the ATR crystal.[5]

-

Applying Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[5] Good contact is critical for a strong signal.

-

Data Acquisition: Collect the IR spectrum.

Spectral Interpretation: Decoding the Molecular Fingerprint

The IR spectrum of 6-amino-1,3-dibutyl-5-nitrosouracil is a composite of the vibrational modes of its constituent functional groups. The following sections detail the expected absorption bands and their assignments.

Visualization of Key Molecular Vibrations

The following diagram illustrates the primary functional groups within 6-amino-1,3-dibutyl-5-nitrosouracil and their characteristic vibrational modes that are detectable by IR spectroscopy.

Caption: Key functional groups and their characteristic IR vibrational modes.

Detailed Band Assignments

The following table summarizes the expected IR absorption frequencies for 6-amino-1,3-dibutyl-5-nitrosouracil, providing a basis for spectral interpretation.

| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Characteristics |

| 3500 - 3200 | Amino (N-H) Symmetric & Asymmetric Stretching | Medium, two distinct peaks for a primary amine.[3] |

| 3000 - 2850 | Alkyl (C-H) Stretching | Strong to medium, multiple peaks.[4][7] |

| 1715 - 1650 | Carbonyl (C=O) Stretching | Strong, sharp.[8] The uracil ring contains amide-like carbonyls. |

| 1650 - 1550 | Amino (N-H) Scissoring (Bending) | Medium to strong.[1] |

| 1550 - 1475 | Nitroso (N=O) Stretching | Strong.[9] The position is influenced by conjugation with the ring. |

| 1470 - 1450 | Alkyl (C-H) Bending (Scissoring) | Medium.[7] |

| 1370 - 1350 | Alkyl (C-H) Bending (Rocking) | Medium.[7] |

| 1350 - 1000 | C-N Stretching | Medium to weak.[1][10] |

Analysis of Key Functional Groups

-

Amino Group (-NH₂): The primary amino group at the 6-position is expected to exhibit two distinct N-H stretching bands in the 3500-3200 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[8] Additionally, a characteristic N-H bending (scissoring) vibration should be observable around 1650-1550 cm⁻¹.[1] The presence of these bands provides strong evidence for the amino substituent.

-

Dibutyl Groups (-C₄H₉): The two butyl chains attached to the nitrogen atoms of the uracil ring will give rise to prominent C-H stretching absorptions in the 3000-2850 cm⁻¹ range.[4] Weaker C-H bending vibrations are also expected in the fingerprint region (around 1470-1350 cm⁻¹).[7]

-

Uracil Core (Carbonyl Groups, C=O): The uracil ring contains two carbonyl groups. These will produce strong, sharp absorption bands in the 1715-1650 cm⁻¹ region.[8] The exact positions of these bands can be influenced by the electronic effects of the other substituents on the ring.

-

Nitroso Group (-N=O): The nitroso group at the 5-position is a key chromophore and will have a characteristic N=O stretching vibration. For aromatic and conjugated nitroso compounds, this band is typically strong and appears in the 1550-1475 cm⁻¹ range.[9][11] Its presence is a critical confirmation of the nitrosation of the uracil ring.

-

C-N Bonds: The various C-N bonds within the molecule (in the ring and connecting the butyl groups) will have stretching vibrations in the 1350-1000 cm⁻¹ region.[1][10] These absorptions are often mixed with other vibrations and can be more difficult to assign definitively but contribute to the overall fingerprint of the molecule.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification and characterization of 6-amino-1,3-dibutyl-5-nitrosouracil. By carefully preparing the sample and analyzing the resulting spectrum, researchers can confirm the presence of the defining amino, butyl, carbonyl, and nitroso functional groups. This detailed spectral analysis, correlating specific absorption bands with molecular vibrations, provides a high degree of confidence in the compound's structure, which is a critical step in the advancement of research and development in the pharmaceutical sciences.

References

-

Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

-

Gaigeot, M. P., & Sprik, M. (2003). Ab Initio Molecular Dynamics Computation of the Infrared Spectrum of Aqueous Uracil. The Journal of Physical Chemistry B, 107(39), 10944–10955. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. Harcourt College Publishers.

-

University of Calgary Department of Chemistry. IR Spectroscopy Tutorial: Nitro Groups. [Link]

- El-Azhary, A. A. (n.d.).

- Rico, M., Orza, J. M., & Morcillo, J. (1965). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Spectrochimica Acta, 21(4), 689-703.

-

PubChem. 6-Amino-1,3-dimethyl-5-nitrosouracil. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

Dolenc, M. S., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 744. [Link]

- Stepanian, S. G., et al. (2003). Interpretation of vibrational IR spectrum of uracil using anharmonic calculation of frequencies and intensities in second-order. Journal of Applied Spectroscopy, 70(2), 235-241.

-

LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

- El-Nahass, M. M., et al. (2012). Vibrational spectral investigations of 2-amino-5-chlorobenzoxazole. Elixir Vib. Spec., 49, 9992-9998.

- Lüttke, W. (1956). Ultraviolet and Infrared Spectra of Some Nitrosamines.

- Ree, J., Kim, Y. H., & Shin, H. K. (2021). Vibrational Energy Flow in the Uracil–H2O Complexes. The Journal of Physical Chemistry B, 125(3), 963–971.

- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- Royal Society of Chemistry. (2025). Electronic Supplementary Information Exploring Uracil Derivatives: Synthesis, Crystal Structure Insights, and Antibacterial Activity.

-

NIST. Uracil. In NIST Chemistry WebBook. [Link]

- ResearchGate.

- Northern Illinois University Department of Chemistry and Biochemistry.

- Defense Technical Information Center. (2019).

-

CrystEngComm. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. [Link]

- Google Patents. (n.d.). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.

- Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amines [Video]. YouTube.

- National Center for Biotechnology Information. (n.d.).

-

RTI Laboratories. FTIR Analysis. [Link]

- International Journal of Research in Pharmacy and Chemistry. (2013). COMPUTATIONAL STUDIES ON STRUCTURE AND VIBRATIONAL SPECTRA OF O-CHLOROPHENOL AND TETRAHYDROFURAN.

- Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains.

- Journal of the American Chemical Society. The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds.

- Chemistry LibreTexts. Infrared of nitro compounds.

- The Journal of Physical Chemistry A. (2016). Infrared Spectroscopy and Structure of (NO)n Clusters.

- Wade, L. G. (2006). Organic Chemistry (6th ed.). Pearson Prentice Hall Inc.

- Filo. (2025).

Sources

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.williams.edu [web.williams.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. elixirpublishers.com [elixirpublishers.com]

- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

The Pyrimidinedione Core: A Versatile Scaffold for Modern Therapeutics

A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidinedione nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1] This technical guide provides an in-depth exploration of pyrimidinedione derivatives, offering researchers and drug development professionals a comprehensive overview of their synthesis, multifaceted therapeutic applications, and the underlying mechanisms of action. We will delve into the synthetic versatility of this scaffold, with a particular focus on the Biginelli reaction, and elucidate its therapeutic potential across oncology, inflammation, infectious diseases, and neurodegenerative disorders. This guide is designed to be a practical resource, replete with detailed experimental protocols, comparative data, and visual representations of key pathways and workflows to empower the design and development of next-generation pyrimidinedione-based therapeutics.

Introduction: The Enduring Significance of the Pyrimidinedione Scaffold

The pyrimidine ring system, and specifically the pyrimidinedione core, is of paramount importance in biological systems as it forms the basis of the nucleobases uracil and thymine.[2][3] This inherent biocompatibility and structural resemblance to endogenous molecules have made pyrimidinedione derivatives a privileged scaffold in drug discovery.[1][4] Their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for high-affinity binding to a wide array of biological targets, including enzymes and receptors.[5] Consequently, pyrimidinedione derivatives have been successfully developed into a diverse range of pharmaceuticals with applications spanning from anticancer and antiviral therapies to anti-inflammatory and neuroprotective agents.[6][7][8] This guide will provide a holistic view of the therapeutic landscape of pyrimidinedione derivatives, underpinned by a strong foundation in their chemical synthesis and mechanistic biology.

Synthesis of Pyrimidinedione Derivatives: Building the Core

The synthetic accessibility of the pyrimidinedione scaffold is a key driver of its prevalence in medicinal chemistry. Various synthetic strategies have been developed, with the Biginelli reaction being a classic and highly efficient one-pot, three-component condensation method.[5][9]

The Biginelli Reaction: A Cornerstone of Pyrimidinedione Synthesis

First described in 1891, the Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea to yield dihydropyrimidinones, which can be further oxidized to pyrimidinediones.[5][10] The reaction is lauded for its operational simplicity and ability to generate molecular diversity.[10]

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, combine the aryl aldehyde (10 mmol), ethyl acetoacetate (15 mmol), urea (10 mmol), and 95% ethanol (5 mL).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated HCl (0.2 mL), to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 1.5 hours.

-

Isolation: Cool the flask in an ice bath (0°C) to induce precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold 95% ethanol (~5 mL).

-

Characterization: Dry the product and determine its mass. Characterize the compound using appropriate analytical techniques (e.g., TLC, NMR, mass spectrometry).

Figure 1: Simplified workflow of the Biginelli reaction for dihydropyrimidinone synthesis.

Therapeutic Applications of Pyrimidinedione Derivatives

The structural versatility of the pyrimidinedione scaffold has led to its exploration in a multitude of therapeutic areas. The following sections will detail its application in key disease domains, elucidating the mechanisms of action and providing relevant experimental protocols for their evaluation.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrimidinedione derivatives have emerged as potent anticancer agents, primarily due to their ability to interfere with DNA synthesis and repair, as well as to inhibit key enzymes involved in cell cycle progression.[11][12]

Several pyrimidinedione derivatives have been shown to inhibit topoisomerase IIα, an essential enzyme that resolves DNA topological problems during replication and transcription.[11] Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[11]

Figure 2: Mechanism of action of pyrimidinedione derivatives as topoisomerase IIα inhibitors.

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[13]

-

Cell Seeding: Plate adherent cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidinedione derivative for a specified incubation period (e.g., 48-72 hours).

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Remove the TCA and wash the plates several times with water to remove excess TCA and serum proteins. Air dry the plates completely.

-

Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Destaining: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Add a Tris-base solution (10 mM, pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrimidinedione derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[10][14]

COX-2 is an enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[10] Selective inhibition of COX-2 by pyrimidinedione derivatives reduces the production of prostaglandins, thereby alleviating inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[14][15]

This model is widely used to assess the anti-inflammatory activity of novel compounds.[16]

-

Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: Administer the pyrimidinedione derivative orally or via intraperitoneal injection at various doses. A control group should receive the vehicle only.

-

Induction of Inflammation: After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Antiviral and Antimicrobial Activity: Combating Infectious Agents

The pyrimidinedione scaffold is present in several clinically used antiviral and antibacterial drugs.[1][8] These derivatives can act as nucleoside analogs that interfere with viral or bacterial nucleic acid synthesis or inhibit essential microbial enzymes.[1]

This assay is the gold standard for determining the antiviral activity of a compound.[17]

-

Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in multi-well plates.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for a short period (e.g., 1 hour).

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the pyrimidinedione derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (zones of cell death).

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18]

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacteria.

-

Serial Dilution: Prepare two-fold serial dilutions of the pyrimidinedione derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Neuroprotective Activity: Shielding the Central Nervous System

Emerging evidence suggests that pyrimidinedione derivatives may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[19][20] Their mechanisms of action in this context are still being elucidated but may involve the modulation of signaling pathways related to oxidative stress, inflammation, and apoptosis in neuronal cells.[19]

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

-

Neuronal Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, or a specific neurotoxin like MPP+ for a Parkinson's disease model).

-

Compound Treatment: Co-treat the cells with the neurotoxin and various concentrations of the pyrimidinedione derivative.

-

Assessment of Cell Viability: After a specified incubation period, assess cell viability using a suitable assay (e.g., MTT or LDH assay).

-

Biochemical and Molecular Analysis: Further investigate the mechanism of neuroprotection by measuring markers of oxidative stress (e.g., reactive oxygen species levels, glutathione levels), apoptosis (e.g., caspase activity), and relevant signaling pathways.[21][22]

Data Presentation and Interpretation

To facilitate the comparison of the biological activities of different pyrimidinedione derivatives, it is crucial to present quantitative data in a clear and structured format.

Table 1: Comparative Biological Activity of Representative Pyrimidinedione Derivatives

| Compound ID | Therapeutic Area | Target | In Vitro Assay | IC50/EC50/MIC (µM) | In Vivo Model | Efficacy |

| PD-C1 | Anticancer | Topoisomerase IIα | SRB Assay (MCF-7 cells) | 0.5 | Xenograft | 60% tumor growth inhibition |

| PD-I1 | Anti-inflammatory | COX-2 | COX Inhibition Assay | 0.1 | Carrageenan Paw Edema | 50% edema reduction |

| PD-V1 | Antiviral | Viral Polymerase | Plaque Reduction Assay | 2.5 | N/A | N/A |

| PD-A1 | Antibacterial | Dihydrofolate Reductase | MIC Assay (E. coli) | 8.0 | N/A | N/A |

| PD-N1 | Neuroprotective | N/A | H₂O₂-induced SH-SY5Y death | 1.0 | N/A | N/A |

Conclusion and Future Directions

The pyrimidinedione scaffold continues to be a highly valuable and versatile platform in drug discovery. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in the development of novel therapeutics. Future research in this area should focus on the design of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of their potential in emerging therapeutic areas. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of pyrimidinedione-based drugs with improved efficacy and safety profiles.

References

- Pyrimidinedione Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. (2024, October 13).

- Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (n.d.).

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.).

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.).

- Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity - Juniper Publishers. (2018, September 27).

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. (2021, April 7).

- BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS - Theochem @ Mercer University. (n.d.).

- A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020, September 15).

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3).

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC - NIH. (n.d.).

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).

- Anticonvulsant - Wikipedia. (n.d.).

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. (n.d.).

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. (2021, June 25).

- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019, April 1).

- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed. (n.d.).

- Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease - PMC. (n.d.).

- Discovery of a Pyrimidinedione Derivative with Potent Inhibitory Activity against Mycobacterium tuberculosis Ketol-Acid Reductoisomerase - PubMed. (2021, February 10).

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (n.d.).

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (n.d.).

- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchGate. (n.d.).

- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025, September 2).

- Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - Bio-protocol. (2016, November 5).

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. (2024, September 28).

- (PDF) Pharmacology study of pyrimidine derivative - ResearchGate. (2025, August 5).

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25).

- Pyrimidine analogues for the management of neurodegenerative diseases - ResearchGate. (n.d.).

- Novel Pyrimidine Derivatives to Treat Alzheimer's Disease - University of Pennsylvania | PCI | Available Technologies. (2021, March 16).

- The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists. (2025, June 6).

- Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice - The Journal of Phytopharmacology. (n.d.).

- Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.).

- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. (2024, November 7).

- Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.).

- (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE - ResearchGate. (n.d.).

- In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. (2015, March 28).

- A Review On Pyrimidine Derivatives As A Potential Anticancer Agents - Revista Electronica de Veterinaria. (2024, December 3).

- Sulforhodamine B (SRB) assay for measuring target cell killing V.1 - Protocols.io. (2023, May 24).

- Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models - MDPI. (n.d.).

- Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol - TopoGEN. (n.d.).

- Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF - ResearchGate. (2025, August 6).

- Plaque Reduction Assay - Creative Diagnostics. (n.d.).

- Inhibition of topoisomerase IIα and G 2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials - AACR Journals. (n.d.).

- ab235935 Sulforhodamine B Cell Cytotoxicity Assay Kit (Colorimetric) - Abcam. (2026, January 19).

- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019, February 15).

- Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68 - Benchchem. (n.d.).

- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (n.d.).

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. (2024, September 5).

- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (2022, July 7).

- Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. (n.d.).

- An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies - MDPI. (n.d.).

Sources

- 1. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 4. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. inspiralis.com [inspiralis.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. bu.edu.eg [bu.edu.eg]

- 10. Biginelli Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. inotiv.com [inotiv.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioagilytix.com [bioagilytix.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. preprints.org [preprints.org]

An In-depth Technical Guide to the Mechanism of Action of 5-Nitroso-pyrimidinedione Compounds

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and therapeutic agents. The introduction of a nitroso (-N=O) group at the 5-position of a pyrimidinedione core creates a unique chemical entity with significant potential for targeted therapeutic intervention. These 5-nitroso-pyrimidinedione compounds have emerged as a promising class of molecules with diverse pharmacological activities, primarily centered on the modulation of key enzymes involved in cell cycle regulation and inflammatory pathways. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the biological effects of 5-nitroso-pyrimidinedione derivatives, with a focus on their roles as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and inducible Nitric Oxide Synthase (iNOS). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structure-activity relationships, molecular interactions, and experimental validation of this important class of compounds.

Dual-Pronged Molecular Attack: Targeting Cell Cycle and Inflammation

The therapeutic potential of 5-nitroso-pyrimidinedione compounds stems from their ability to interact with at least two critical, yet distinct, cellular targets: CDK2 and iNOS. This dual-inhibitory profile positions them as intriguing candidates for anticancer and anti-inflammatory drug development.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2): A Gatekeeper of Cell Proliferation

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in the G1 to S phase transition.[1] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention. A notable example of a potent and selective CDK2 inhibitor is NU6027, a 6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine.[1] The mechanism of CDK2 inhibition by 5-nitroso-pyrimidinedione compounds is primarily ATP-competitive.

Molecular dynamics simulations have provided valuable insights into the binding determinants of 5-nitrosopyrimidine derivatives within the ATP-binding pocket of CDK2.[2] The pyrimidine core of these inhibitors forms crucial hydrogen bonds with the hinge region of the kinase, a characteristic interaction for many ATP-competitive inhibitors. Specifically, the nitrogen atoms of the pyrimidine ring can interact with the backbone amide and carbonyl groups of residues such as Leu83 in the CDK2 active site.

The 5-nitroso group, a key feature of these compounds, plays a significant role in orienting the molecule within the binding pocket and can form specific interactions that enhance binding affinity and selectivity. The oxygen atom of the nitroso group can act as a hydrogen bond acceptor, potentially interacting with backbone amides or specific amino acid side chains within the active site. The unique electronic properties of the nitroso group also contribute to the overall binding energy.[2]

dot

Figure 1: Signaling pathway of CDK2 inhibition by 5-nitroso-pyrimidinedione compounds, leading to cell cycle arrest.

The inhibitory activity of 5-nitroso-pyrimidinedione compounds against CDK2 can be quantified using various in vitro and cell-based assays.

Table 1: Inhibitory Activity of Selected Pyrimidine Derivatives against CDK2

| Compound | Structure | CDK2 IC₅₀ (µM) | Reference |

| NU6027 | 6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine | 1.3 (Ki) | [3] |

| Roscovitine | 2-(1-Ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine | 0.7 | [4] |

| CVT-313 | N/A | 0.005 (CDK2/cyclin A) |

Note: Data for a broader range of 5-nitroso-pyrimidinedione derivatives is needed for a comprehensive comparison.

Experimental Protocol: In Vitro CDK2 Kinase Assay

This protocol outlines a common method for determining the IC₅₀ of an inhibitor against CDK2.

-

Reagents and Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

Histone H1 (or other suitable substrate)

-

ATP (γ-³²P-ATP for radiometric assay or cold ATP for luminescence-based assays)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

5-nitroso-pyrimidinedione compound (dissolved in DMSO)

-

96-well plates

-

Phosphocellulose paper or filter plates (for radiometric assay)

-

ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

-

Scintillation counter or luminescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the 5-nitroso-pyrimidinedione compound in the kinase assay buffer.

-

In a 96-well plate, add the CDK2/Cyclin A2 enzyme and the substrate (Histone H1).

-

Add the diluted inhibitor to the wells. Include a control with DMSO only.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding EDTA or a stop solution).

-

For Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For Luminescence-Based Assay (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which correlates with kinase activity.[5]

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

dot

Figure 2: Experimental workflow for an in vitro CDK2 kinase assay.

Inhibition of CDK2 by 5-nitroso-pyrimidinedione compounds is expected to lead to a block in the G1/S transition of the cell cycle. This can be experimentally verified using flow cytometry.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., MCF-7, HCT116) at an appropriate density.

-

Treat the cells with varying concentrations of the 5-nitroso-pyrimidinedione compound for a specific duration (e.g., 24-48 hours). Include a DMSO-treated control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C.

-

-

Staining and Analysis:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[6]

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

-

Data Interpretation:

-

The DNA content of the cells will be measured. Cells in G1 phase will have 2N DNA content, cells in S phase will have between 2N and 4N DNA content, and cells in G2/M phase will have 4N DNA content.

-

An accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases would indicate a G1/S cell cycle arrest, consistent with CDK2 inhibition.[7]

-

Inhibition of Inducible Nitric Oxide Synthase (iNOS): A Key Mediator of Inflammation

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a key signaling molecule in the inflammatory response.[8] Overproduction of NO by iNOS is implicated in various inflammatory diseases. Structurally related 5-nitropyrimidine-2,4-dione analogues have been shown to inhibit iNOS activity.[2]

Molecular docking studies of 5-nitropyrimidine-2,4-dione derivatives with the iNOS active site have revealed key interactions. The pyrimidinedione core can form hydrogen bonds with amino acid residues such as GLU371 and TYR341. The nitro group has been observed to form π-π interactions with the porphyrin ring of the heme cofactor.[6] It is hypothesized that the 5-nitroso group in 5-nitroso-pyrimidinedione compounds would engage in similar, if not more potent, interactions within the iNOS active site.

dot

Figure 3: Proposed pathway of iNOS inhibition by 5-nitroso-pyrimidinedione compounds, leading to reduced nitric oxide production and anti-inflammatory effects.

The ability of 5-nitroso-pyrimidinedione compounds to inhibit iNOS can be assessed by measuring the production of nitric oxide in stimulated macrophage cell lines.

Table 2: Inhibitory Activity of a 5-Nitropyrimidine-2,4-dione Analogue against iNOS

| Compound | Structure | iNOS Activity IC₅₀ (µM) | NO Production IC₅₀ (µM) (in RAW 264.7 cells) | Reference |

| Compound 36 | 5-nitro-6-(4-(trifluoromethyl)styryl)pyrimidine-2,4(1H,3H)-dione | 6.2 | 8.6 | [2] |

Note: Further studies are required to determine the IC₅₀ values for a range of 5-nitroso-pyrimidinedione derivatives.

Experimental Protocol: Griess Assay for Nitric Oxide Production in RAW 264.7 Macrophages

This protocol describes a method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.[9]

-

Pre-treat the cells with various concentrations of the 5-nitroso-pyrimidinedione compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and LPS-only controls.

-

Incubate for 24 hours.

-

-

Griess Assay:

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix an equal volume of the supernatant with Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).[1]

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the IC₅₀ value for the inhibition of NO production.

-

Experimental Protocol: Western Blot Analysis of iNOS Protein Expression

This protocol is used to determine if the inhibition of NO production is due to the direct inhibition of iNOS enzyme activity or a reduction in iNOS protein expression.